1-(Bromomethyl)naphthalene

Catalog No.
S663735
CAS No.
3163-27-7
M.F
C11H9B
M. Wt
221.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)naphthalene

CAS Number

3163-27-7

Product Name

1-(Bromomethyl)naphthalene

IUPAC Name

1-(bromomethyl)naphthalene

Molecular Formula

C11H9B

Molecular Weight

221.09 g/mol

InChI

InChI=1S/C11H9Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2

InChI Key

RZJGKPNCYQZFGR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CBr

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CBr

Synthesis and Functionalization Precursor:

1-(Bromomethyl)naphthalene serves as a valuable precursor for the synthesis of various complex molecules in scientific research. The presence of the reactive bromomethyl group (CH₂Br) allows for further chemical transformations through various substitution and coupling reactions. This functionality enables the introduction of diverse functional groups onto the naphthalene ring, leading to the creation of novel materials with desired properties. Source: Thermo Scientific Chemicals, "1-(Bromomethyl)naphthalene, 98%":

Organic Material Design:

Due to its unique structure and the presence of the bromomethyl group, 1-(bromomethyl)naphthalene finds application in the design and development of functional organic materials. This includes the synthesis of conjugated polymers with potential applications in organic electronics, optoelectronic devices, and organic photovoltaics. The incorporation of the naphthalene unit into these materials contributes to desirable properties such as good thermal stability, efficient charge transport, and tunable emission characteristics. Source: Oakwood Chemical, "1-(Bromomethyl)naphthalene":

1-(Bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₉Br and a molecular weight of 221.09 g/mol. It features a bromomethyl group (-CH₂Br) attached to the naphthalene ring system, which consists of two fused aromatic rings. The compound is identified by the CAS Registry Number 3163-27-7 and has various applications in chemical synthesis and research. Its structural formula can be represented as follows:

text
Br | C₁₁H₉

This compound is characterized by its moderate solubility in organic solvents and low solubility in water, making it useful in organic reactions where water is not a solvent.

Due to the presence of the bromomethyl group, which acts as a leaving group. Notable reactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, forming various derivatives.
  • Cross-Coupling Reactions: It can undergo coupling reactions with organometallic reagents like lithium diorganocuprates or palladium-catalyzed reactions to form biaryl compounds.
  • Electrophilic Aromatic Substitution: The naphthalene ring can participate in electrophilic substitution reactions, allowing for further functionalization of the aromatic system.

1-(Bromomethyl)naphthalene exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. It has been noted to inhibit:

  • CYP1A2
  • CYP2C19
  • CYP2C9

These interactions suggest potential implications in pharmacology, particularly concerning drug metabolism and toxicity, as it may affect the metabolism of co-administered drugs .

Several methods exist for synthesizing 1-(Bromomethyl)naphthalene:

  • Bromination of Naphthalene: Naphthalene can be brominated using bromine or phosphorus tribromide under controlled conditions to introduce the bromomethyl group.
  • Reactions with Formaldehyde: Reacting naphthalene with formaldehyde and hydrobromic acid can yield 1-(Bromomethyl)naphthalene.
  • From Naphthylmethyl Alcohol: The conversion of naphthylmethyl alcohol to its bromide form through treatment with phosphorus tribromide is another effective method.

These methods typically yield high purity products, suitable for further chemical transformations.

1-(Bromomethyl)naphthalene has diverse applications, including:

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Dyes and Pigments Production: The compound is utilized in the production of colorants due to its ability to undergo further functionalization .
  • Research Tool: It is employed in laboratories for studying reaction mechanisms involving electrophilic aromatic substitution and nucleophilic attack.

Studies on 1-(Bromomethyl)naphthalene have highlighted its interactions with various biological systems, particularly concerning its role as a cytochrome P450 inhibitor. This property makes it relevant in pharmacokinetics and toxicology research, as it may influence the metabolism of other drugs . Additionally, its corrosive nature necessitates careful handling during laboratory use.

1-(Bromomethyl)naphthalene shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-BromonaphthaleneC₁₁H₉BrSimple brominated naphthalene without methyl group
2-Bromomethyl-naphthaleneC₁₁H₉BrBromomethyl group at the second position
1-Chloromethyl-naphthaleneC₁₁H₉ClChlorine instead of bromine
1-MethylnaphthaleneC₁₂H₁₀Methyl group instead of bromomethyl

The presence of the bromomethyl group distinguishes this compound from others by enhancing its reactivity profile and potential applications in synthesis compared to its chlorinated or unsubstituted analogs.

XLogP3

3.8

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (33.33%): May be corrosive to metals [Warning Corrosive to Metals];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (33.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3163-27-7

Wikipedia

1-(Bromomethyl)naphthalene

Dates

Modify: 2023-08-15

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